molecular formula C9H9BrFNO B2765740 Ethyl 4-bromo-3-fluorobenzenecarboximidate CAS No. 133971-98-9

Ethyl 4-bromo-3-fluorobenzenecarboximidate

Cat. No.: B2765740
CAS No.: 133971-98-9
M. Wt: 246.079
InChI Key: SCBGPZMGHCECEE-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-3-fluorobenzenecarboximidate is an organic compound with the molecular formula C9H9BrFNO. It is a derivative of benzenecarboximidate, featuring both bromine and fluorine substituents on the benzene ring. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-bromo-3-fluorobenzenecarboximidate can be synthesized through several methods. One common approach involves the reaction of 4-bromo-3-fluorobenzonitrile with ethanol in the presence of a base, such as sodium ethoxide. The reaction typically proceeds under reflux conditions, leading to the formation of the desired carboximidate ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures high yield and purity of the product. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-3-fluorobenzenecarboximidate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted benzenes.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

Ethyl 4-bromo-3-fluorobenzenecarboximidate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active molecules.

    Medicine: Explored for its role in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 4-bromo-3-fluorobenzenecarboximidate involves its interaction with various molecular targets. The presence of bromine and fluorine atoms influences its reactivity and binding affinity to specific enzymes and receptors. The compound can undergo electrophilic aromatic substitution, where the electrophile attacks the benzene ring, forming a sigma complex. This intermediate then loses a proton to regenerate the aromatic system .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-bromo-3-chlorobenzenecarboximidate
  • Ethyl 4-bromo-3-iodobenzenecarboximidate
  • Ethyl 4-bromo-3-methylbenzenecarboximidate

Uniqueness

Ethyl 4-bromo-3-fluorobenzenecarboximidate is unique due to the presence of both bromine and fluorine substituents, which impart distinct electronic and steric effects. These effects influence its reactivity and make it a valuable intermediate in the synthesis of complex organic molecules .

Properties

IUPAC Name

ethyl 4-bromo-3-fluorobenzenecarboximidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5,12H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCBGPZMGHCECEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C1=CC(=C(C=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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